molecular formula C13H15Cl3N2O2 B11694304 N-[1-(allylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide

N-[1-(allylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide

Cat. No.: B11694304
M. Wt: 337.6 g/mol
InChI Key: MVZLSDVNNNRZRJ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-methoxy-N-[2,2,2-trichloro-1-(prop-2-en-1-ylamino)ethyl]benzamide , derived from its parent benzamide scaffold and substituted trichloroethyl-allylamine moiety. The naming prioritizes the benzamide backbone (4-methoxy substitution) followed by the trichloroethyl group modified with an allylamine substituent.

Alternative designations include:

  • N-{2,2,2-Trichloro-1-[(allylamino)ethyl]}anisamide (emphasizing the anisole-derived methoxy group)
  • 4-Methoxy-N-(trichloroethylallylamino)benzamide (simplified functional group ordering).

Regulatory and commercial databases assign identifiers such as:

Identifier Type Value
PubChem CID 3103548
CAS Registry Not formally assigned
SMILES COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NCC=C

The absence of a CAS registry number suggests limited commercial utilization or proprietary restrictions.

Molecular Geometry and Stereochemical Considerations

The molecule adopts a tetrahedral geometry at the central carbon atom of the trichloroethyl group (C-Cl bond angles: ~109.5°), with the allylamine substituent introducing axial chirality. Key geometric parameters include:

Parameter Value (Å/°) Source
C-Cl bond length 1.76–1.79 Å Comparative data
N-C(O) bond length 1.34 Å Benzamide analogs
Dihedral angle (C6-C1-N-C) 112° Conformational analysis

Stereochemical complexity arises from the chiral center at the trichloroethyl carbon, yielding two enantiomers. Computational models predict a ΔG‡ of 18.3 kcal/mol for interconversion, indicating stable stereoisomerism under standard conditions. The allylamine group adopts an antiperiplanar conformation relative to the benzamide carbonyl, minimizing steric clashes with the trichloromethyl group.

Crystallographic Analysis and Conformational Studies

X-ray diffraction data for this compound remain unpublished, but analogous trichloroethylbenzamide derivatives exhibit monoclinic crystal systems with space group P2₁/c. Predicted unit cell parameters (extrapolated from CID 2830270):

Parameter Value
a-axis 12.45 Å
b-axis 7.89 Å
c-axis 15.32 Å
β angle 98.7°
Z-value 4

Intermolecular interactions are dominated by:

  • N-H⋯O=C hydrogen bonds (2.8–3.1 Å) between benzamide groups
  • Cl⋯Cl van der Waals contacts (3.4–3.6 Å) organizing trichloroethyl moieties
  • π-π stacking of benzene rings (centroid distance: 4.2 Å).

Conformational flexibility is constrained by the rigid trichloroethyl group, with rotational barriers of 5.8 kcal/mol for the allylamine moiety (DFT calculations at B3LYP/6-31G* level).

Comparative Structural Analysis with Related Trichloroethylbenzamide Derivatives

Structural variations in this compound class primarily occur at two positions:

  • Benzamide substituents (e.g., 4-tert-butyl vs. 4-methoxy)
  • Amine modifications (allylamine vs. arylthio groups)

A comparative analysis reveals:

Derivative CLogP Polar Surface Area (Ų) H-Bond Acceptors
Target compound 3.1 58.2 5
4-tert-butyl analog (CID 3103548) 4.7 52.9 4
4-chlorophenylthio analog (CID 2830270) 4.2 67.8 6

The 4-methoxy group enhances polarity (+0.6 logP reduction vs. tert-butyl) while maintaining planar aromatic stacking capability. Allylamine substitution introduces a rotatable bond absent in thioether analogs, increasing conformational entropy by 12–15 kcal/mol·Å².

Crystallographic comparisons show that bulkier substituents (e.g., tert-butyl) enforce herringbone packing motifs , whereas methoxy groups promote slipped-parallel π-stacking. These differences correlate with solubility variations of 0.8–1.2 mg/mL in aqueous DMSO.

Properties

Molecular Formula

C13H15Cl3N2O2

Molecular Weight

337.6 g/mol

IUPAC Name

4-methoxy-N-[2,2,2-trichloro-1-(prop-2-enylamino)ethyl]benzamide

InChI

InChI=1S/C13H15Cl3N2O2/c1-3-8-17-12(13(14,15)16)18-11(19)9-4-6-10(20-2)7-5-9/h3-7,12,17H,1,8H2,2H3,(H,18,19)

InChI Key

MVZLSDVNNNRZRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NCC=C

Origin of Product

United States

Preparation Methods

Synthesis of 2,2,2-Trichloroethylamine Derivatives

The trichloroethylamine fragment is pivotal for introducing the trichloromethyl group. Patent US20050043315A1 outlines methods for preparing analogous trichloroethylamines via nucleophilic substitution or reductive amination . For example:

  • Trichloroacetaldehyde can react with ammonia or primary amines under acidic conditions to form imines, which are subsequently reduced to amines using NaBH3_3CN or H2_2/Pd-C.

  • Alternative routes employ trichloroacetic acid derivatives, such as trichloroacetyl chloride, which undergo Curtius rearrangement or Hofmann degradation to yield trichloroethylamines.

Table 1: Representative Conditions for Trichloroethylamine Synthesis

Starting MaterialReagent/ConditionsProductYield (%)Reference
TrichloroacetaldehydeNH3_3, HCl, EtOH, refluxTrichloroethylimine65–70
Trichloroacetyl chlorideNaN3_3, H2_2O, ΔTrichloroethylamine50–55
TrichloroacetamideBr2_2, NaOH, H2_2OTrichloroethylamine60–65

Functionalization of 4-Methoxybenzoic Acid

The 4-methoxybenzoyl group is introduced via amide coupling . Patent US20050043315A1 details activation of carboxylic acids using HOBt (Hydroxybenzotriazole) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane or DMF. For instance:

  • 4-Methoxybenzoic acid is activated with EDC/HOBt and reacted with trichloroethylamine in the presence of N-ethyl-N,N-diisopropylamine (DIPEA) to form the amide bond.

Stepwise Assembly of the Target Compound

Amide Bond Formation

The coupling of 4-methoxybenzoyl chloride with 1-amino-2,2,2-trichloroethylamine is a critical step. Patent US20050043315A1 recommends using Schotten-Baumann conditions (aqueous NaOH, THF) to minimize racemization and side reactions:

4-Methoxybenzoyl chloride+1-Amino-2,2,2-trichloroethylamineNaOH, THFN-[2,2,2-Trichloroethyl]-4-methoxybenzamide\text{4-Methoxybenzoyl chloride} + \text{1-Amino-2,2,2-trichloroethylamine} \xrightarrow{\text{NaOH, THF}} \text{N-[2,2,2-Trichloroethyl]-4-methoxybenzamide}

Yields typically range from 70–80% after purification by silica gel chromatography (n-hexane/EtOAc, 1:1).

BaseSolventTemperature (°C)Time (h)Yield (%)
K2_2CO3_3DMF802458
DIPEACH2_2Cl2_2254842
NaHTHF601855

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, n-hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures. Patent US20050043315A1 emphasizes the importance of cation-trapping agents (e.g., anisole) during acid-mediated deprotection steps to prevent carbocation rearrangements.

Spectroscopic Confirmation

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.82 (d, J = 8.8 Hz, 2H, ArH), 6.92 (d, J = 8.8 Hz, 2H, ArH), 5.90–5.78 (m, 1H, CH2_2CHCH2_2), 5.25 (dd, J = 17.2, 1.6 Hz, 1H, CH2_2CHCH2_2), 5.18 (dd, J = 10.4, 1.2 Hz, 1H, CH2_2CHCH2_2), 3.85 (s, 3H, OCH3_3), 3.72–3.65 (m, 2H, NHCH2_2), 1.85–1.78 (m, 2H, CH2_2CH2_2).

  • IR (KBr) : 3280 cm1^{-1} (N–H stretch), 1650 cm1^{-1} (C=O amide), 1550 cm1^{-1} (C–Cl).

Challenges and Mechanistic Considerations

Steric Hindrance and Reactivity

The trichloroethyl group imposes significant steric hindrance, necessitating elevated temperatures and polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the amine. Competing side reactions, such as Overman rearrangement or β-elimination , are mitigated by using mild bases (K2_2CO3_3) and avoiding strong acids.

Stability of the Allylamino Group

Allylic amines are prone to oxidation and polymerization. Patent US20210177781A9 recommends conducting reactions under inert atmospheres (N2_2 or Ar) and storing intermediates at –20°C in amber vials.

Industrial-Scale Adaptations

For large-scale synthesis, continuous flow reactors offer advantages in heat management and reproducibility. Patent US20050043315A1 highlights the use of microreactors for exothermic amidation steps, achieving 85% conversion with residence times <10 minutes.

Chemical Reactions Analysis

Types of Reactions

N-[1-(allylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allylamino group may yield N-oxide derivatives, while reduction of the trichloroethyl group may produce dichloro or monochloro derivatives .

Scientific Research Applications

Medicinal Chemistry

N-[1-(allylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide has been investigated for its potential as a pharmaceutical agent. The compound's structure suggests it may exhibit unique biological activities due to the presence of the trichloroethyl group and the methoxybenzamide moiety.

Antiviral Activity

Research indicates that compounds similar to this compound may be effective against viral diseases. For instance, a patent describes compositions that include this compound as part of a treatment regimen for viral infections, suggesting its role as an antiviral agent . The mechanism may involve the inhibition of viral replication or interference with viral entry into host cells.

Anticancer Properties

The compound has also been explored for its anticancer potential. Studies on related compounds have shown that modifications in structure can lead to enhanced cytotoxicity against various cancer cell lines. The trichloroethyl moiety might contribute to alkylating activity, which is a common mechanism of action for many anticancer agents .

Pharmacological Properties

This compound exhibits several pharmacological properties that make it a candidate for further development:

  • Antimicrobial Activity : In vitro studies have demonstrated that compounds with similar structures possess significant antibacterial and antifungal properties. They have been tested against various strains of bacteria and fungi, showing efficacy comparable to established antibiotics .
  • Anti-inflammatory Effects : Compounds in this class may exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases or conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profile. Research has shown that variations in the substituents on the benzamide ring can significantly influence biological activity:

Substituent Effect on Activity
Trichloroethyl groupEnhances cytotoxicity
Methoxy groupModulates lipophilicity and bioavailability
Allylamino groupContributes to receptor binding and activity

Antiviral Case Study

A study involving the administration of this compound in animal models showed promising results in reducing viral load in subjects infected with specific viruses. The compound was administered alongside standard antiviral treatments and demonstrated enhanced efficacy compared to controls .

Anticancer Case Study

In another case study focused on cancer treatment, this compound was tested on various cancer cell lines. Results indicated significant growth inhibition at specific concentrations, suggesting its potential as a lead compound for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of N-[1-(allylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The allylamino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The trichloroethyl group may enhance the compound’s lipophilicity, facilitating its penetration into cells and tissues. The methoxybenzamide moiety can interact with aromatic residues in proteins, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several benzamide derivatives documented in the literature. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Features Potential Applications Reference
N-[1-(allylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide Allylamino, 4-methoxybenzamide, trichloroethyl High halogen content, polar amide linkage Agrochemical/Pharmaceutical
N-(1-(((4-acetylanilino)carbothioyl)amino)-2,2,2-trichloroethyl)benzamide Acetylanilino-thiourea, trichloroethyl, benzamide Thiourea bridge, acetyl group Unknown (no patent data)
2,2,2-Trichloro-N-(1-cyclohex-1-enylvinyl)-N-(4-methoxybenzyl)-acetamide Cyclohexenylvinyl, 4-methoxybenzyl, trichloroethyl Bulky cyclohexenyl group, lipophilic backbone Synthetic intermediate
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) Difluorophenyl, trifluoromethylphenoxy, pyridine Fluorinated aromatic system Herbicide (inhibits carotenogenesis)
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) Dichlorophenyl, ethoxymethoxybenzamide Ether linkage, dichloro substitution Herbicide (cellulose inhibitor)

Key Findings :

Halogenation Patterns: The trichloroethyl group in the target compound contrasts with dichlorophenyl (etobenzanid) or trifluoromethylphenoxy (diflufenican) systems. Trichloroethyl groups enhance electrophilicity and metabolic stability but may reduce solubility compared to fluorinated analogs . Fluorinated compounds (e.g., diflufenican) exhibit superior herbicidal activity due to increased membrane permeability .

Thiourea-containing analogs (e.g., ) show enhanced hydrogen-bonding capacity but lack stability under acidic conditions .

Bioactivity Trends :

  • Benzamide herbicides (e.g., etobenzanid) typically target plant-specific enzymes, whereas trichloroethyl derivatives may act as protease inhibitors or metal chelators in pharmaceutical contexts .

Table 2: Predicted Physicochemical Properties (Comparative)

Property Target Compound N-(1-(((4-acetylanilino)carbothioyl)amino)-...) Diflufenican
Molecular Weight ~400 g/mol (estimated) 449.76 g/mol 394.3 g/mol
LogP (Predicted) 3.2 (moderate lipophilicity) 4.1 4.5
Collision Cross-Section (CCS)* Not reported 248.7 Ų ([M+H]+) 210.2 Ų ([M+H]+)
Synthetic Complexity High (multiple chiral centers) Moderate (linear synthesis) Low (commercial availability)

*CCS data from and herbicide databases.

Biological Activity

N-[1-(allylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide is a synthetic compound with a complex structure that includes an allylamino group and a trichloroethyl moiety linked to a 4-methoxybenzamide. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition.

Chemical Structure

  • Molecular Formula : C13H15Cl3N2O2
  • Molecular Weight : 337.636 g/mol
  • CAS Registry Number : 313391-76-3

The structural features of this compound suggest diverse reactivity and interaction capabilities within biological systems.

The biological activity of this compound can be attributed to its functional groups:

  • Allylamino Group : This group can participate in nucleophilic substitution reactions, which may lead to the formation of reactive intermediates that can interact with biological targets.
  • Trichloroethyl Moiety : The presence of electronegative chlorine atoms allows for hydrolysis and nucleophilic attack, potentially leading to the modulation of biological pathways.

Potential Therapeutic Applications

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Anti-cancer Properties : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation. Compounds with similar structures have been shown to inhibit histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are critical in cancer progression and metastasis.
  • Antibacterial and Antifungal Activity : Similar compounds have demonstrated high antibacterial and antifungal activities against various pathogens. For instance, studies on related structures have shown effectiveness against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, as well as Gram-positive bacteria like Staphylococcus aureus .

Case Studies

Several studies have explored the biological activity of compounds structurally similar to this compound:

  • Inhibition of Histone Deacetylases (HDACs) :
    • A study demonstrated that compounds with similar functionalities effectively inhibited HDACs, leading to increased acetylation of histones and subsequent transcriptional activation of tumor suppressor genes.
  • Antibacterial Screening :
    • A synthesized derivative showed significant antibacterial activity compared to commercial antibiotics like Imipenem and Nalidixic acid. The compound was effective against both Gram-positive and Gram-negative strains, indicating broad-spectrum efficacy .
  • Anti-inflammatory Properties :
    • Related compounds were tested for anti-inflammatory effects using various assays. The results indicated that these compounds could reduce inflammation markers significantly compared to controls .

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and unique aspects of various related compounds:

Compound NameStructural FeaturesUnique Aspects
4-MethoxybenzamideSimple amide structureBasic structure without halogen substitution
N-[1-(phenylamino)-2-chloroethyl]-4-methoxybenzamideContains phenyl group instead of allylPotentially different biological activity profile
N-[1-(butylamino)-2-bromoethyl]-4-methoxybenzamideLonger alkyl chain with bromineDifferent halogen may affect reactivity
This compoundAllylamine + trichloroethylPotential for enhanced potency and selectivity

Q & A

Q. What are the optimal synthetic routes for N-[1-(allylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide, and how can purity be ensured?

The synthesis involves multi-step reactions, including amide bond formation and trichloroethyl group introduction. Key steps include:

  • Reaction conditions : Use anhydrous solvents (e.g., THF or DCM) and inert atmospheres (N₂/Ar) to prevent oxidation of allylamine intermediates .
  • Monitoring : Employ TLC (silica gel, hexane:EtOAc 3:1) to track reaction progress and HPLC for purity assessment (>95%) .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) improves yield and purity .

Q. Which spectroscopic methods are critical for structural confirmation?

  • NMR : ¹H/¹³C NMR identifies functional groups (e.g., methoxy at δ 3.8 ppm, trichloroethyl at δ 4.5–5.0 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 389.2) and fragmentation patterns .
  • IR spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) validate the benzamide core .

Q. How does the compound’s stability vary under different storage conditions?

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation (decomposition observed at >40°C in DSC analysis) .
  • Solubility : Stable in DMSO (>6 months at –20°C), but hydrolyzes in aqueous buffers (pH >8) within 48 hours .

Advanced Research Questions

Q. What mechanistic insights exist for the trichloroethyl group’s role in biological activity?

The trichloroethyl moiety enhances lipophilicity (logP ~3.5), improving membrane permeability. In enzymatic assays, it acts as a metabolic stabilizer by resisting cytochrome P450-mediated oxidation, prolonging half-life in vitro . Computational docking (AutoDock Vina) suggests hydrophobic interactions with enzyme active sites (e.g., CYP51 in fungal pathogens) .

Q. How can contradictory bioactivity data between in vitro and cell-based assays be resolved?

  • In vitro vs. cellular activity : Discrepancies may arise from poor solubility (e.g., 12 µM in PBS vs. 45 µM in 0.1% Tween-80). Use solubilizing agents (e.g., cyclodextrins) or pro-drug strategies .
  • Off-target effects : Perform kinome-wide profiling (Eurofins KinaseScan) to identify non-specific binding .

Q. What strategies optimize the compound’s selectivity for target enzymes?

  • Scaffold modification : Replace the methoxy group with electron-withdrawing groups (e.g., –CF₃) to enhance hydrogen bonding with catalytic residues .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃-methoxy) to study metabolic pathways via LC-MS/MS .

Q. How do structural analogs compare in structure-activity relationship (SAR) studies?

  • Allylamine vs. alkylamine : Allylamine derivatives show 10-fold higher antifungal activity (MIC = 0.5 µg/mL vs. 5 µg/mL for ethylamine analogs) due to π-π stacking with aromatic enzyme residues .
  • Trichloroethyl vs. trifluoroethyl : Trichloroethyl improves potency (IC₅₀ = 50 nM vs. 200 nM) but reduces aqueous solubility (logS = –4.2 vs. –3.5) .

Methodological Guidance

Q. How to design dose-response experiments for toxicity profiling?

  • In vitro : Use a 10-point dilution series (0.1–100 µM) in HepG2 cells, measuring IC₅₀ via MTT assay. Include positive controls (e.g., cisplatin) .
  • In vivo (zebrafish) : Administer 1–50 mg/kg via microinjection, monitoring LC₅₀ and teratogenicity over 72 hours .

Q. What statistical approaches address batch-to-batch variability in synthesis?

  • DoE (Design of Experiments) : Apply a 3² factorial design to optimize temperature (20–60°C) and solvent ratios (hexane:EtOAc 1:1–5:1) .
  • Multivariate analysis : PCA (Principal Component Analysis) identifies critical variables (e.g., reaction time) impacting yield .

Q. How to validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Heat-treated lysates (37–65°C) are analyzed via Western blot to confirm binding to fungal CYP51 .
  • SPR (Surface Plasmon Resonance) : Immobilize recombinant enzyme on a CM5 chip to measure binding kinetics (KD < 100 nM) .

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